Methyl 2,2,3,3-tetramethylpentanoate
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Overview
Description
Methyl 2,2,3,3-tetramethylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fragrances and flavorings. This particular ester has a branched structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetramethylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2,2,3,3-tetramethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetramethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,3,3-tetramethylpentanoic acid and methanol.
Reduction: 2,2,3,3-tetramethylpentanol.
Transesterification: New ester and methanol.
Scientific Research Applications
Methyl 2,2,3,3-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2,3,3-tetramethylpentyl group into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetramethylpentanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering membrane permeability and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylpentanoate
- Methyl 3,3-dimethylpentanoate
- Methyl 2,2,3-trimethylpentanoate
Uniqueness
Methyl 2,2,3,3-tetramethylpentanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
88255-51-0 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetramethylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-7-9(2,3)10(4,5)8(11)12-6/h7H2,1-6H3 |
InChI Key |
OTCXXDINWCIYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(C)C(=O)OC |
Origin of Product |
United States |
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